Spiro[3.4]octan-5-one

Synthetic accessibility Scalability Procurement reliability

Spiro[3.4]octan-5-one (CAS 10468-36-7) is a spirocyclic ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It is characterized by a cyclopentanone ring spiro-fused to a cyclobutane ring at the 5-position, giving it a distinct conformational rigidity and a computed logP of 1.91.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 10468-36-7
Cat. No. B085115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-5-one
CAS10468-36-7
SynonymsSpiro[3.4]octan-5-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCC2
InChIInChI=1S/C8H12O/c9-7-3-1-4-8(7)5-2-6-8/h1-6H2
InChIKeyDDEJDSGORXALFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-5-one (CAS 10468-36-7): Core Chemical Identity and Procurement Baseline


Spiro[3.4]octan-5-one (CAS 10468-36-7) is a spirocyclic ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. It is characterized by a cyclopentanone ring spiro-fused to a cyclobutane ring at the 5-position, giving it a distinct conformational rigidity and a computed logP of 1.91 [1]. This compound serves as a versatile building block in organic synthesis, most notably as a key intermediate in the construction of dispiro[2.0.3.3]decane [2].

Why Spiro[3.4]octan-5-one Cannot Be Casually Swapped with Its 2-One Isomer in Synthesis


Spiro[3.4]octan-5-one possesses a fundamentally different synthetic accessibility and ring-strain profile compared to its closest positional isomer, spiro[3.4]octan-2-one. The 5-one isomer is a well-established, readily accessible compound prepared via the epoxidation of bicyclobutylidene followed by BF3-catalyzed rearrangement [1]. In contrast, spiro[3.4]octan-2-one has been described as being made 'only once before, inefficiently' [1]. This differential in established, scalable synthetic routes directly impacts procurement reliability and cost, preventing simple interchangeability in research and industrial workflows.

Head-to-Head Evidence: Spiro[3.4]octan-5-one vs. Spiro[3.4]octan-2-one – Quantified Differentiation for Procurement


Synthetic Accessibility: Readily Available 5-One vs. Inefficiently Synthesized 2-One

Spiro[3.4]octan-5-one is described in the primary literature as a 'long known and readily accessible compound', synthesized efficiently from bicyclobutylidene. Its isomer, spiro[3.4]octan-2-one, was historically made 'only once before, inefficiently' [1]. The modern preparation of the 2-one via a dichloroketene cycloaddition route still requires a multi-step sequence with a cumulative yield of approximately 49% (78% for the initial cycloaddition, followed by 63% for the dechlorination step) [1].

Synthetic accessibility Scalability Procurement reliability

Physicochemical Property Differentiation: LogP and Boiling Point Comparison

Spiro[3.4]octan-5-one has a computed logP of 1.91 and a boiling point of 57 °C at 10 mmHg . Its 2-one isomer has a reported logP of 1.37 and a boiling point of approximately 76-78 °C at 10 mmHg . This difference in lipophilicity (Δ logP ≈ 0.54) and boiling point (Δ ~20 °C) reflects the distinct electronic environments created by the ketone position and can influence chromatographic behavior, solvent partitioning, and purification strategy.

Physicochemical properties Lipophilicity Purification

Ketone Position-Dependent Reactivity: Cyclopentanone vs. Cyclobutanone Core

The ketone in spiro[3.4]octan-5-one resides on a five-membered cyclopentanone ring, while in spiro[3.4]octan-2-one, it is part of a four-membered cyclobutanone ring. Cyclobutanones have significantly higher ring strain energy (approx. 26.3 kcal/mol for cyclobutane vs. 6.3 kcal/mol for cyclopentane) [1]. This structural difference manifests in the 2-one's enhanced susceptibility to nucleophilic attack and ring-opening reactions, whereas the 5-one's cyclopentanone core offers greater kinetic stability under basic or nucleophilic conditions [2].

Reactivity Ring strain Ketone chemistry

Commercial Purity Specification: 95% Minimum vs. Typical Competitor Grades

Commercially, spiro[3.4]octan-5-one is routinely available at a minimum purity of 95% , with some suppliers offering grades up to 98% . The 2-one isomer is less widely stocked, and when available, is often offered at a lower purity grade (typically 95% or unspecified) . The assured 95% minimum purity for the 5-one provides a reliable baseline for stoichiometric calculations and minimizes the risk of impurity-driven side reactions.

Purity Quality control Procurement specification

Target Application Scenarios for Spiro[3.4]octan-5-one Based on Differentiated Evidence


Synthesis of Dispiro[2.0.3.3]decane and Related Strained Polycyclic Hydrocarbons

Spiro[3.4]octan-5-one is the established key intermediate for the construction of dispiro[2.0.3.3]decane, a strained polycyclic hydrocarbon of interest for studying thermal isomerization and diradical reactivity [1]. Its ready accessibility—in stark contrast to the inefficiently prepared 2-one isomer required for dispiro[2.1.4.1]decane—makes it the only practical choice for laboratories synthesizing this specific dispirodecane scaffold [1].

Precursor for Biologically Active Spirocyclic Derivatives

The cyclopentanone core of spiro[3.4]octan-5-one provides a kinetically stable platform for derivatization via enolate chemistry, Wittig reactions, and reductive amination without competing ring-opening [2]. This enables reliable construction of spirocyclic compound libraries for medicinal chemistry, where the higher logP of 1.91 may also confer favorable membrane permeability in downstream biological assays .

Drug Impurity Reference Standard and Quality Control

Due to its well-defined structure, stable cyclopentanone core, and commercially guaranteed purity of ≥95%, spiro[3.4]octan-5-one is suitable for use as a reference standard in pharmaceutical impurity profiling . Its lower boiling point (57 °C at 10 mmHg) relative to the 2-one isomer facilitates its use as a volatile reference marker in GC-based analytical methods .

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